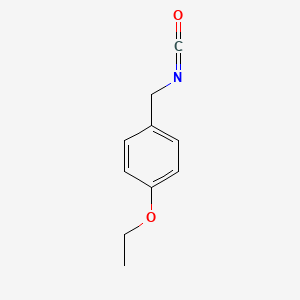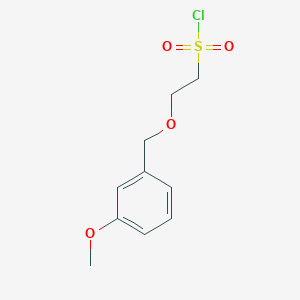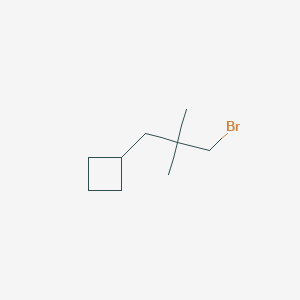
(3-Bromo-2,2-dimethylpropyl)cyclobutane
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(3-Bromo-2,2-dimethylpropyl)cyclobutane is an organic compound that belongs to the class of cycloalkanes. Cycloalkanes are saturated hydrocarbons with carbon atoms arranged in a ring structure. This particular compound features a cyclobutane ring substituted with a 3-bromo-2,2-dimethylpropyl group. The presence of the bromine atom and the dimethylpropyl group introduces unique chemical properties and reactivity to the molecule.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (3-Bromo-2,2-dimethylpropyl)cyclobutane can be achieved through various methods. One common approach involves the [2+2] cycloaddition reaction, which is a widely used method for synthesizing cyclobutane derivatives . This reaction typically involves the use of alkenes or alkynes as starting materials, which undergo cycloaddition under specific conditions to form the cyclobutane ring.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale [2+2] cycloaddition reactions using specialized catalysts and optimized reaction conditions to ensure high yields and purity of the final product . The use of photochemical or thermal methods can also be employed to facilitate the cycloaddition process.
化学反应分析
Types of Reactions
(3-Bromo-2,2-dimethylpropyl)cyclobutane can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom in the compound can be replaced by other nucleophiles through substitution reactions.
Oxidation Reactions: The compound can be oxidized to form different products, depending on the oxidizing agent used.
Reduction Reactions: Reduction of the compound can lead to the formation of different cyclobutane derivatives.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as hydroxide ions, alkoxide ions, and amines.
Oxidation Reactions: Oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.
Major Products Formed
Substitution Reactions: Products include substituted cyclobutane derivatives with different functional groups replacing the bromine atom.
Oxidation Reactions: Oxidation can lead to the formation of cyclobutanones or other oxygenated derivatives.
Reduction Reactions: Reduction can yield cyclobutane derivatives with different hydrogenation levels.
科学研究应用
(3-Bromo-2,2-dimethylpropyl)cyclobutane has various applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules and can be used in studies of reaction mechanisms and kinetics.
Biology: The compound can be used in biochemical studies to investigate the effects of cyclobutane derivatives on biological systems.
Industry: The compound can be used in the development of new materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
作用机制
The mechanism of action of (3-Bromo-2,2-dimethylpropyl)cyclobutane depends on the specific reactions it undergoes. In substitution reactions, the bromine atom is typically replaced by a nucleophile through a bimolecular nucleophilic substitution (SN2) mechanism. In oxidation and reduction reactions, the compound undergoes changes in its oxidation state, leading to the formation of different products.
相似化合物的比较
Similar Compounds
Cyclobutane: The parent compound with a simple four-membered ring structure.
3-Bromocyclobutane: A similar compound with a bromine atom directly attached to the cyclobutane ring.
2,2-Dimethylpropylcyclobutane: A compound with a dimethylpropyl group attached to the cyclobutane ring without the bromine atom.
Uniqueness
(3-Bromo-2,2-dimethylpropyl)cyclobutane is unique due to the presence of both the bromine atom and the dimethylpropyl group, which impart distinct chemical properties and reactivity compared to other cyclobutane derivatives. The combination of these substituents allows for a wide range of chemical transformations and applications in various fields of research and industry.
属性
分子式 |
C9H17Br |
|---|---|
分子量 |
205.13 g/mol |
IUPAC 名称 |
(3-bromo-2,2-dimethylpropyl)cyclobutane |
InChI |
InChI=1S/C9H17Br/c1-9(2,7-10)6-8-4-3-5-8/h8H,3-7H2,1-2H3 |
InChI 键 |
IYKMRYGHQBOHNF-UHFFFAOYSA-N |
规范 SMILES |
CC(C)(CC1CCC1)CBr |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



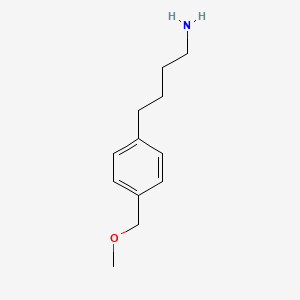
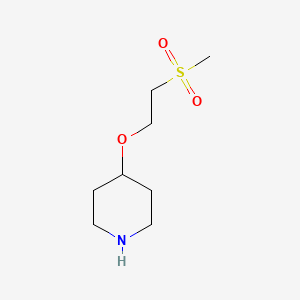
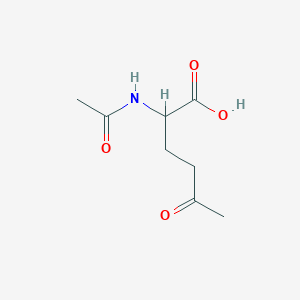


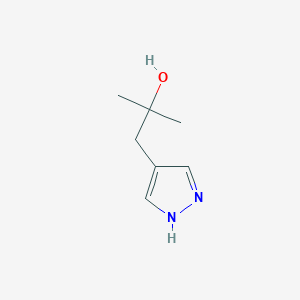


![Methyl[2-(quinolin-6-yl)ethyl]amine](/img/structure/B13618503.png)
